

Spectroscopic Profile of 13-Hexyloxacyclotridec-10-en-2-one: A Technical Guide

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Compound of Interest

Compound Name: 13-Hexyloxacyclotidec-10-en-2-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the macrocyclic lactone, **13-Hexyloxacyclotidec-10-en-2-one**. The information presented herein has been compiled to support research and development activities where the identification and characterization of this compound are critical. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside relevant experimental protocols.

Chemical Structure and Properties

- Compound Name: **13-Hexyloxacyclotidec-10-en-2-one**
- Molecular Formula: C₁₈H₃₂O₂
- Molecular Weight: 280.4455 g/mol
- CAS Registry Number: 127062-51-5
- Synonyms: (E)-**13-Hexyloxacyclotidec-10-en-2-one**

Spectroscopic Data

The following tables summarize the available spectroscopic data for **13-Hexyloxacyclotridec-10-en-2-one**.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **13-Hexyloxacyclotridec-10-en-2-one** has been reported.

Table 1: Mass Spectrometry Data

m/z (Relative Intensity, %)	Assignment
280	[M]+ (Molecular Ion)
196	[M - C ₆ H ₁₂ O]+
113	[C ₇ H ₁₃ O]+
98	[C ₆ H ₁₀ O]+ (Base Peak)
84	[C ₆ H ₁₂]+
69	[C ₅ H ₉]+
55	[C ₄ H ₇]+

Data obtained from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While several studies have utilized ¹H and ¹³C NMR for the structural confirmation of **13-Hexyloxacyclotridec-10-en-2-one**, specific, publicly available, quantitative peak lists with chemical shifts and coupling constants are limited. The data presented below is a representative summary based on typical chemical shifts for similar structural motifs.

Table 2: Predicted ¹H NMR Chemical Shifts

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-10, H-11	5.30 - 5.50	m	-
H-13	4.90 - 5.10	m	-
O-CH ₂ -(CH ₂) ₄ -CH ₃	3.40 - 3.60	t	6.5 - 7.0
H-3	2.20 - 2.40	t	7.0 - 7.5
Ring CH ₂	1.20 - 1.80	m	-
CH ₃	0.85 - 0.95	t	6.5 - 7.0

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (ppm)
C-2 (C=O)	172.0 - 175.0
C-10, C-11 (-CH=CH-)	128.0 - 132.0
C-13 (-CH-O-)	75.0 - 78.0
O-CH ₂ -(CH ₂) ₄ -CH ₃	68.0 - 72.0
Ring CH ₂	20.0 - 40.0
CH ₃	13.5 - 14.5

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for **13-Hexyloxacyclotridec-10-en-2-one** are indicative of its ester and alkene functionalities.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2925	Strong	C-H stretch (alkane)
~ 2855	Strong	C-H stretch (alkane)
~ 1735	Strong	C=O stretch (ester)
~ 1650	Medium	C=C stretch (alkene)
~ 1170	Strong	C-O stretch (ester)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 250 °C.
- Oven Temperature Program: Initial temperature of 60 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.
- MS Detector: Scan range of m/z 40-500.
- Ionization Energy: 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or higher NMR spectrometer.

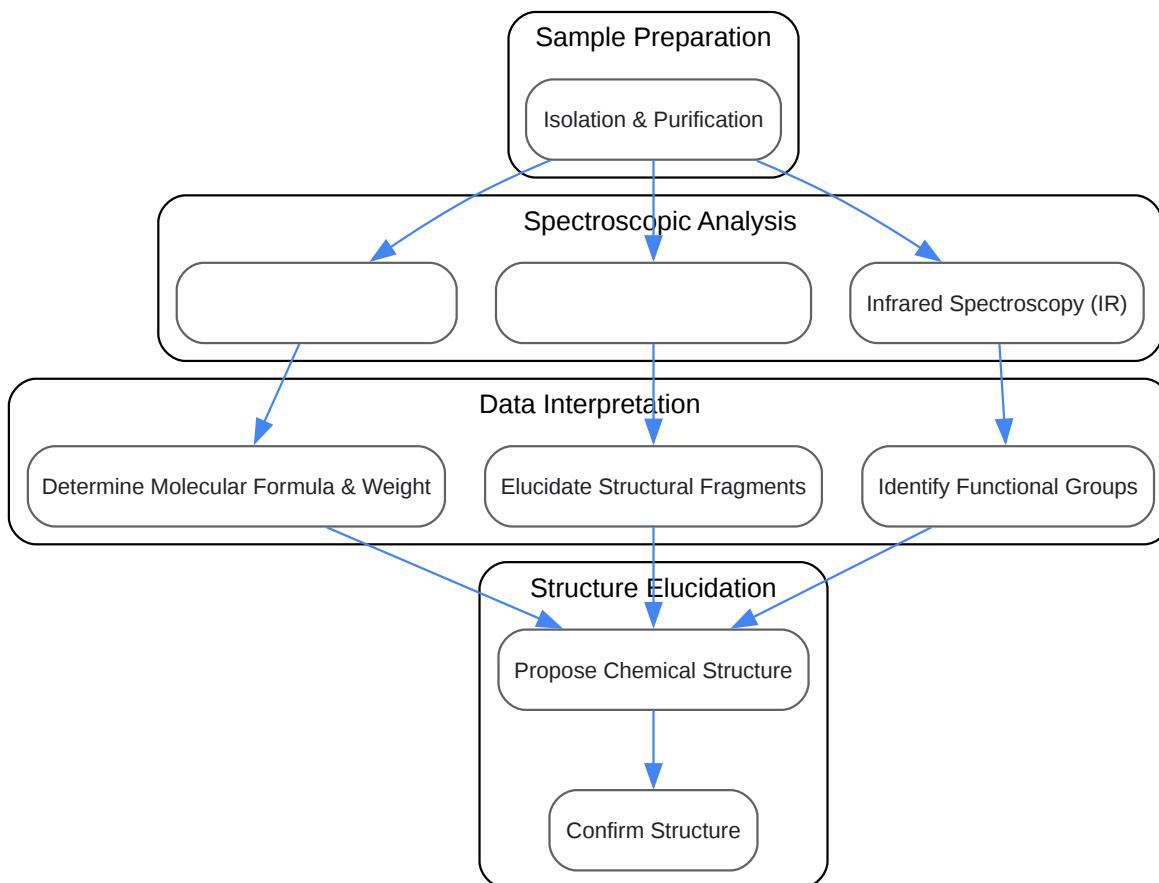
- Solvent: Deuterated chloroform (CDCl_3).
- Sample Concentration: 5-10 mg of the compound dissolved in ~0.6 mL of solvent.
- ^1H NMR: Standard pulse sequence for proton NMR.
- ^{13}C NMR: Proton-decoupled pulse sequence for carbon NMR.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: A thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl_4).
- Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} .

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic identification and characterization of an organic compound like **13-Hexyloxacyclotridec-10-en-2-one**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 13-Hexyloxacyclotridec-10-en-2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13114156#spectroscopic-data-of-13-hexyloxacyclotridec-10-en-2-one-nmr-ir-mass\]](https://www.benchchem.com/product/b13114156#spectroscopic-data-of-13-hexyloxacyclotridec-10-en-2-one-nmr-ir-mass)

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